molecular formula C14H20Cl2N2 B5655994 N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5655994
M. Wt: 287.2 g/mol
InChI Key: HLDFRMGZEJRVCA-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a dimethylamine group. Its unique structure imparts specific chemical and biological properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like diethyl ether or dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylurea
  • N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylcarbamate
  • N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylthiazole

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2/c1-17-7-5-12(6-8-17)18(2)10-11-3-4-13(15)14(16)9-11/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFRMGZEJRVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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